1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine may induce apoptosis (programmed cell death) in tumor cells, leading to their destruction.
Biochemical and Physiological Effects
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX enzymes, leading to a reduction in the production of prostaglandins. Physiologically, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to reduce inflammation and pain in animal models. Additionally, this compound has been found to induce apoptosis in tumor cells, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in lab experiments include its potential therapeutic applications, its relatively simple synthesis method, and its ability to induce apoptosis in tumor cells. However, there are also limitations to the use of this compound in lab experiments. These include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for more research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the testing of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on the potential use of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in combination with other drugs for the treatment of pain, inflammation, and cancer.
Synthesemethoden
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have potential therapeutic applications in scientific research. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have antitumor properties, indicating its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-9-11-17(12-10-16)15(19)8-5-13-3-6-14(7-4-13)18(20)21/h3-8H,2,9-12H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACONXXWPQMFNU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.